4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate compound. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on related quinoline derivatives highlights advanced synthetic methods and the reactivity of these compounds, which are crucial for medicinal chemistry and the development of new materials. For example, the Pummerer-type cyclization technique has been employed to synthesize tetrahydroisoquinoline and benzazepine derivatives, demonstrating the potential of similar compounds for complex chemical transformations (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Additionally, the use of Lewis acids in cyclization reactions hints at the versatility of such compounds in organic synthesis (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2002).
Anticancer Applications
Quinoline derivatives have shown promise as anticancer agents. A study on 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach revealed significant cytotoxicity against breast tumor cell lines, suggesting the potential of related compounds in cancer therapy (Solomon, Pundir, & Lee, 2019).
Molecular and Crystal Structure Analysis
Investigations into the crystal structures of similar sulfonyl and quinoline compounds have provided insights into their molecular conformations, which are essential for understanding the interaction mechanisms in biological systems and for material design. For instance, studies on derivatives of 4-fluoro-5-sulfonylisoquinoline have elucidated the influence of substituents on molecular geometry, which could inform the design of compounds with desired physical and chemical properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Pro-apoptotic Effects and Antioxidant Activity
The synthesis of new sulfonamide derivatives activating specific signaling pathways in cancer cells demonstrates the therapeutic potential of quinoline and sulfonyl derivatives in inducing apoptosis in cancer cells, a mechanism that can be leveraged in anticancer drug development (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015). Moreover, some derivatives exhibit antioxidative properties, further underscoring their potential in pharmacological applications (Liu, Han, Lin, & Luo, 2002).
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-29-20-13-18-19(14-21(20)30-2)25-15-22(23(18)26-11-5-3-4-6-12-26)31(27,28)17-9-7-16(24)8-10-17/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYLQDWODDABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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